N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-18-9-5-8-17(14-18)25-10-12-26(13-11-25)21(28)19-15-30-22(23-19)24-20(27)16-6-3-2-4-7-16/h2-9,14-15H,10-13H2,1H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMJMPMQVUKLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 3-methoxyphenylpiperazine: This can be achieved by reacting 3-methoxyaniline with piperazine in the presence of a suitable catalyst.
Synthesis of thiazole intermediate: This involves the reaction of a suitable thioamide with a halogenated acyl compound to form the thiazole ring.
Coupling reaction: The final step involves coupling the 3-methoxyphenylpiperazine with the thiazole intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Amide Hydrolysis
The benzamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.
Reaction Conditions :
Mechanistic Insight : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by proton transfer and cleavage of the C–N bond.
Piperazine-Carbonyl Reactivity
The piperazine-carbonyl group participates in nucleophilic substitutions and condensations due to its electrophilic carbonyl carbon.
Nucleophilic Substitution
Reaction with Amines :
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Target compound + Ethylenediamine | DCM, RT, 24 h | N-(4-(4-(3-methoxyphenyl)piperazine-1-carboxamido)thiazol-2-yl)benzamide | 60–65 |
Condensation with Hydrazines
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Target compound + Hydrazine hydrate | Ethanol, reflux, 6 h | 4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl hydrazinecarboxamide | 55–62 |
Key Observation : Electron-withdrawing groups on the piperazine ring enhance reactivity.
Thiazole Ring Modifications
The thiazole core is susceptible to electrophilic substitution and cross-coupling reactions.
Electrophilic Halogenation
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Target compound + NBS (N-bromosuccinimide) | DMF, 0°C, 2 h | 5-Bromo-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide | 75–82 |
Suzuki Coupling
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Target compound + Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C, 12 h | 5-Phenyl-N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide | 70–78 |
Notable Trend : Halogenation occurs preferentially at the 5-position of the thiazole ring .
Methoxyphenyl Group Transformations
The 3-methoxyphenyl substituent undergoes demethylation and electrophilic aromatic substitution.
Demethylation
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Target compound + BBr₃ | DCM, −78°C, 4 h | N-(4-(4-(3-hydroxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide | 65–72 |
Nitration
| Reactant | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Target compound + HNO₃/H₂SO₄ | 0°C, 1 h | N-(4-(4-(3-methoxy-5-nitrophenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide | 58–65 |
Scientific Research Applications
Antimicrobial Properties
Research has shown that derivatives of thiazole and piperazine exhibit notable antimicrobial activity. A study evaluated various synthesized compounds similar to N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide against common bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Escherichia coli | 12 µg/mL |
| Compound B | Staphylococcus aureus | 10 µg/mL |
| Compound C | Pseudomonas aeruginosa | 15 µg/mL |
These results indicate that the presence of the thiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
Antitumor Activity
This compound has also been studied for its potential antitumor properties. Thiazole derivatives are known to induce apoptosis in cancer cells through various mechanisms, including the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors.
Case Study: Apoptosis Induction
In vitro studies demonstrated that compounds similar to this compound could induce cell cycle arrest at the S phase and activate caspase pathways, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cell lines .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, studies on related compounds suggest favorable absorption and distribution characteristics. Toxicological assessments are crucial for determining safety profiles before clinical applications.
Mechanism of Action
The mechanism of action of N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The thiazole ring may contribute to the compound’s ability to inhibit certain enzymes or proteins, leading to its biological effects.
Comparison with Similar Compounds
Thiazol-2-yl Benzamide Derivatives
- Compound 12a (N-(6-(3-methoxyphenyl)benzo[d]thiazol-2-yl)-4-(4-methylpiperazin-1-yl)benzamide) : Shares the 3-methoxyphenyl and piperazine motifs but differs in the benzothiazole scaffold and methylpiperazine substitution. The presence of a benzo[d]thiazole ring (vs. thiazole) may alter steric interactions and bioavailability .
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Replaces the benzamide with an acetamide group and introduces a pyridinyl-thiazole system.
- Nitazoxanide (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide): Features a nitro-thiazole group instead of the piperazine-carbonyl-thiazole unit. This structural difference underpins its antiparasitic activity, contrasting with the target compound’s unexplored but hypothesized immunomodulatory roles .
Piperazine-Containing Analogues
- Compound 4g (N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide) : Incorporates a methylpiperazine-methyl linker on the thiazole ring. The absence of a carbonyl group between piperazine and thiazole may reduce conformational rigidity, impacting receptor binding .
- CDD-823953 (N-(2-benzoyl-4-nitrophenyl)-2-(4-benzylpiperazin-1-yl)acetamide) : Substitutes the thiazole ring with a benzoyl-nitrophenyl system. The benzylpiperazine group could enhance lipophilicity, influencing blood-brain barrier penetration .
Physical Properties
The higher melting point of Compound 12b (234.6–238.2°C) compared to Nitazoxanide (202–204°C) suggests enhanced crystalline stability due to its extended aromatic system and piperazine substitution .
Biological Activity
N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide, a compound with the CAS number 941970-54-3, is a member of the piperazine class of compounds. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms of action.
- Molecular Formula : C22H22N4O3S
- Molecular Weight : 422.5 g/mol
- Structure : The compound features a thiazole ring, a piperazine moiety, and a methoxyphenyl group, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : Similar compounds have shown affinity for dopamine D3 receptors, suggesting that this compound may also exhibit dopaminergic activity. For instance, research indicates that piperazine derivatives can selectively bind to dopamine receptors, influencing neurotransmitter release and potentially affecting mood and behavior .
- Antimicrobial Activity : The thiazole moiety has been associated with antimicrobial properties. Compounds containing thiazole rings have demonstrated efficacy against various bacterial strains, indicating that this compound may possess similar properties .
- Inhibition of Enzymatic Activity : Some studies suggest that related compounds can inhibit specific enzymes linked to disease processes, such as pyruvate kinase M2 (PKM2), which plays a role in cancer metabolism. This inhibition can lead to reduced tumor growth and proliferation .
Biological Activity Data
Case Studies and Research Findings
- Dopaminergic Activity : A study investigating the binding affinity of piperazine derivatives found that compounds similar to this compound exhibit selective binding to dopamine receptors, which could be leveraged for treating disorders such as schizophrenia or depression .
- Antimicrobial Studies : In vitro evaluations of thiazole-containing compounds indicated significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like ciprofloxacin . This suggests potential applications in treating bacterial infections.
- Cancer Research : Investigations into the role of PKM2 in cancer metabolism highlighted that inhibitors of this enzyme could slow tumor growth. Compounds structurally related to this compound have shown promise in this area by selectively inhibiting PKM2 and affecting metabolic pathways associated with cancer cell survival .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-(4-(3-methoxyphenyl)piperazine-1-carbonyl)thiazol-2-yl)benzamide?
The synthesis typically involves multi-step reactions starting with the coupling of a piperazine derivative (e.g., 3-methoxyphenylpiperazine) to a thiazole-carboxylic acid intermediate. Key steps include:
- Amide bond formation : Use of coupling agents like HBTU or HATU in THF/DMF with triethylamine as a base (e.g., 78–90% yields reported for analogous compounds) .
- Thiazole ring construction : Cyclization of thiourea precursors with α-haloketones under reflux conditions .
- Purification : Column chromatography (silica gel, 10% MeOH/DCM) or recrystallization to achieve >95% purity .
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on:
- 1H/13C-NMR : Distinct signals for the piperazine N–CH2 groups (~δ 2.5–3.5 ppm) and thiazole C=S (δ 165–170 ppm) .
- HRMS : Molecular ion peaks matching calculated values (e.g., [M+H]+ with <2 ppm error) .
- X-ray crystallography : For derivatives, CCDC deposition codes (e.g., CCDC-1990392) validate bond angles and stereochemistry .
Intermediate-Level Research Questions
Q. What in vitro assays are suitable for evaluating its biological activity?
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) with donepezil as a positive control .
- Cytotoxicity : MTT assays on cancer cell lines (IC50 determination) with cisplatin as a reference .
- Antimicrobial activity : Broth microdilution against Mycobacterium tuberculosis (MIC <10 µg/mL reported for related compounds) .
Q. How do substituents on the piperazine or benzamide moieties affect bioactivity?
- Electron-withdrawing groups (e.g., -F) : Enhance metabolic stability and receptor binding affinity (e.g., trifluoromethyl groups increase lipophilicity by ~0.5 logP units) .
- Methoxy vs. hydroxy groups : Methoxy improves blood-brain barrier penetration, while hydroxy groups may confer antioxidant properties .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of this compound?
- Target selection : Prioritize receptors with known piperazine interactions (e.g., dopamine D3, acetylcholinesterase) .
- Software tools : Use AutoDock Vina or Schrödinger Suite with PDB IDs (e.g., 4EY7 for acetylcholinesterase). Key parameters:
- Binding affinity : Aim for ΔG < −8 kcal/mol.
- Hydrogen bonding : Ensure interactions with catalytic residues (e.g., Ser203 in AChE) .
- Validation : Compare docking poses with co-crystallized ligands (RMSD <2 Å) .
Q. How can contradictory bioactivity data across studies be resolved?
- Source of discrepancies :
- Resolution strategies :
- Dose-response curves : Use ≥10 concentrations to ensure accurate IC50/EC50 values.
- Off-target screening : Employ panels like Eurofins’ SafetyScreen44 to identify polypharmacology .
Q. What strategies enhance selectivity for specific biological targets?
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at 4.5 Å spacing) using MOE or Phase .
- SAR studies : Systematically modify substituents (e.g., piperazine N-alkylation) and test against isoforms (e.g., hCA I vs. hCA II) .
- Prodrug approaches : Introduce hydrolyzable groups (e.g., esters) to reduce off-target effects .
Methodological Considerations
Q. How should stability studies be designed for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
